molecular formula C11H14ClF2N B13479924 2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride

2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B13479924
M. Wt: 233.68 g/mol
InChI Key: QMUFVGSDAVOAJC-UHFFFAOYSA-N
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Description

2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12ClF2N. It is known for its unique structural properties, which include a pyrrolidine ring attached to a difluorophenyl group. This compound is used in various scientific research applications due to its versatile chemical properties.

Properties

Molecular Formula

C11H14ClF2N

Molecular Weight

233.68 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H13F2N.ClH/c12-10-4-1-5-11(13)9(10)7-8-3-2-6-14-8;/h1,4-5,8,14H,2-3,6-7H2;1H

InChI Key

QMUFVGSDAVOAJC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=C(C=CC=C2F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Grignard Reaction for Aryl Substitution

The 2,6-difluorophenyl group is introduced via a Grignard reaction. In the cited patent, 2,5-difluorobromobenzene reacts with tert-butyl pyrrolidone formate in organic solvents (e.g., THF, diethyl ether) at -30–50°C :

  • Key Intermediate : 2-(2,6-difluorophenyl)-2-hydroxypyrrolidine-1-tert-butyl carboxylate.

  • Reaction Quenching : Saturated NH₄Cl aqueous solution, followed by extraction and drying.

Mechanistic Insight :
R-MgBr+PyrrolidinoneAryl-substituted pyrrolidine\text{R-MgBr} + \text{Pyrrolidinone} \rightarrow \text{Aryl-substituted pyrrolidine}
This step highlights the nucleophilic addition of the Grignard reagent to the carbonyl group, followed by acid workup .

Acid-Catalyzed Dehydration

Dehydration of hydroxyl intermediates is critical for forming the pyrrolidine ring. For example:

  • 2-(2,6-difluorophenyl)-2-hydroxypyrrolidine undergoes acid-catalyzed (e.g., H₂SO₄, HCl) dehydration at 0–100°C to yield 5-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrrole .

Conditions :

  • Catalyst : H₂SO₄ (1–2 eq)

  • Temperature : 50–80°C

  • Time : 3–6 hrs

Salt Formation and Stability

The hydrochloride salt forms via treatment with HCl gas or aqueous HCl in non-polar solvents (e.g., diethyl ether) :

  • pKa of Pyrrolidine : ~11.3 (free base), facilitating protonation.

  • Stability : Hydroscopic solid; storage at 2–8°C recommended .

Potential Derivatives and Modifications

  • N-Alkylation : Reaction with alkyl halides (e.g., CH₃I) in presence of NaH.

  • Acylation : Acetic anhydride or acetyl chloride to form amides.

Scientific Research Applications

Based on the available search results, here is what is known about the applications of 2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride:

2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring substituted with a 2,3-difluorophenyl group. It has a molecular formula of CHClFN and a molecular weight of approximately 233.69 g/mol.

Potential Applications:

  • Organic Synthesis: It can be used as a building block in organic synthesis due to the chemical reactivity of its amine and aromatic compound components.
  • Pharmaceutical Intermediate: It can be used as an intermediate in synthesizing novel pharmaceuticals, making it valuable in medicinal chemistry.
  • Biological Activity: Research suggests it may possess significant biological activities, and compounds with similar structures have been investigated for potential use in:
    • Enzyme inhibition
    • Drug development

Interaction Studies:

  • Interaction studies suggest it has binding affinities and effects on biological targets.
  • Further research is needed to understand these interactions and their implications for drug development.

Safety and Hazards

  • GHS Classification :
    • Harmful if swallowed
    • Causes skin irritation
    • Causes serious eye irritation
    • May cause respiratory irritation
    The corresponding precautionary statements can be found on the GHS Classification page .

Mechanism of Action

The mechanism of action of 2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride
  • 2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride

Uniqueness

2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride is unique due to the position of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits different binding affinities and reaction profiles, making it a valuable tool in research .

Biological Activity

2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews its biological activity, focusing on receptor interactions, pharmacokinetics, and case studies that highlight its efficacy in various models.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2,6-difluorobenzyl group. Its molecular formula is C11_{11}H12_{12}F2_2N·HCl. The presence of fluorine atoms enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.

1. Receptor Binding Affinity

Research indicates that derivatives of the pyrrolidine series exhibit significant binding affinity for various serotonin receptors, particularly the 5-HT2A_2A receptor. The pKi_i values for these compounds range from 7.89 to 9.19, demonstrating a strong interaction with this receptor class .

Table 1: Receptor Binding Affinity of Pyrrolidine Derivatives

Compound5-HT2A pKi_iD2 pKi_i5-HT6 pKi_i
2-[(2,6-Difluorophenyl)methyl]pyrrolidine9.197.277.05
Methylpyrrolidine derivative8.307.266.93

2. Functional Activity

In vitro studies have shown that the compound acts as an antagonist across multiple receptors with nanomolar KB_B values (pKB_B between 6.60 and 8.30). This suggests that it may have potential use in treating conditions associated with dysregulated serotonin signaling, such as anxiety and depression .

3. Pharmacokinetics

Pharmacokinetic studies have highlighted the compound's metabolic stability and bioavailability. For instance, when administered to NMRI mice via intraperitoneal injection, the compound exhibited a Cmax_{max} of 830 ng/mL and an AUC of 66,000 ng mL h1^{-1}, indicating substantial systemic exposure .

Table 2: Pharmacokinetic Profile in Mice

Route of AdministrationDose (mg/kg)Cmax_{max} (ng/mL)Tmax_{max} (h)AUC (ng mL h1^{-1})
Oral10330.505700
Intraperitoneal108300.2566,000

Case Study: Efficacy in Animal Models

In a study involving HRN mice—transgenic mice lacking hepatic cytochrome P450 reductase—the compound demonstrated enhanced exposure compared to NMRI mice, leading to significant therapeutic effects against parasitic infections. In these models, dosing at 10 mg/kg twice daily resulted in complete cure without relapse over a follow-up period of thirty days .

Q & A

Basic Question: What are the recommended synthetic methodologies for 2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination, leveraging fluorinated aromatic precursors. Reaction efficiency can be enhanced via computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation . Additionally, integrating process control simulations (e.g., membrane separation or reactor design principles) ensures scalable and reproducible yields .

Basic Question: Which spectroscopic techniques are critical for characterizing structural integrity and purity?

Answer:
Key techniques include:

  • NMR (¹H/¹³C/¹⁹F) : To confirm substituent positions and fluorinated aromatic interactions.
  • HPLC-MS : For purity assessment and detection of byproducts (e.g., hydrazine derivatives, as seen in analogous compounds) .
  • X-ray crystallography : Resolves stereochemical ambiguities, especially for pyrrolidine ring conformations .
    Reference standards (e.g., certified materials with ≥98% purity) should be used for calibration .

Advanced Question: How can researchers resolve discrepancies in NMR data for fluorinated pyrrolidine derivatives?

Answer:
Contradictions in NMR signals (e.g., splitting patterns due to fluorine coupling) require:

  • Dynamic NMR experiments to assess rotational barriers.
  • DFT calculations to predict chemical shifts and compare with empirical data .
  • Cross-validation with alternative techniques like IR or Raman spectroscopy to confirm functional group assignments .

Advanced Question: What computational strategies predict reactivity in novel reaction environments?

Answer:
State-of-the-art methods include:

  • Reaction network analysis using quantum mechanics/molecular mechanics (QM/MM) to map energy landscapes.
  • Machine learning models trained on kinetic data to predict regioselectivity under varying conditions (e.g., solvent polarity, temperature) .
    These approaches minimize experimental iterations and identify optimal catalytic systems .

Basic Question: What protocols ensure purity, and how are impurities quantified?

Answer:

  • Chromatographic separation : Use reversed-phase HPLC with UV/Vis detection (λ = 254 nm) for baseline resolution of impurities.
  • Titrimetric methods : Hydrochloride content can be quantified via argentometric titration .
  • Reference materials : Certified standards (e.g., USP-grade) with documented impurity profiles are essential for validation .

Advanced Question: How do steric/electronic effects of the 2,6-difluorophenyl group influence biological interactions?

Answer:

  • Steric effects : The ortho-fluorine substituents restrict rotational freedom, enhancing binding specificity to hydrophobic enzyme pockets.
  • Electronic effects : Fluorine’s electronegativity modulates the aromatic ring’s electron density, affecting π-π stacking or hydrogen-bonding interactions.
    Biological activity assays (e.g., enzyme inhibition studies) should be paired with molecular docking simulations to correlate structural features with pharmacological outcomes .

Advanced Question: What methodologies address heterogeneous catalysis challenges in scaled synthesis?

Answer:

  • Reactor design : Fixed-bed or fluidized-bed reactors improve mass transfer in multiphase systems .
  • In situ spectroscopy : Techniques like ATR-FTIR monitor reaction progress and catalyst deactivation.
  • Surface modification : Functionalized catalysts (e.g., palladium on carbon with ionic liquid layers) enhance fluorinated substrate compatibility .

Basic Question: How should researchers handle waste from fluorinated compound synthesis?

Answer:

  • Segregation : Fluorinated byproducts require separate containment due to environmental persistence.
  • Neutralization : Alkaline hydrolysis (e.g., with NaOH) degrades reactive intermediates.
  • Third-party disposal : Collaborate with certified waste management firms specializing in halogenated organics .

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